![molecular formula C11H16NO5P B14185400 N-[Ethoxy(phenyl)phosphoryl]-L-serine CAS No. 918794-13-5](/img/structure/B14185400.png)
N-[Ethoxy(phenyl)phosphoryl]-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-serine is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group bonded to an ethoxy and phenyl group, along with an L-serine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the L-serine moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with different substituents on the phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-serine is unique due to the presence of the L-serine moiety, which imparts specific biological activity and makes it a valuable tool in biochemical research. Its ability to interact with proteins and enzymes distinguishes it from other organophosphorus compounds.
Properties
CAS No. |
918794-13-5 |
|---|---|
Molecular Formula |
C11H16NO5P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1 |
InChI Key |
WBMRFSKXBXLCPO-APDXDRDNSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


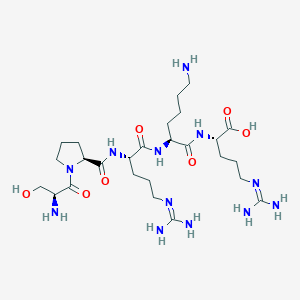
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)

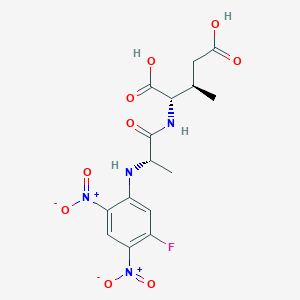
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
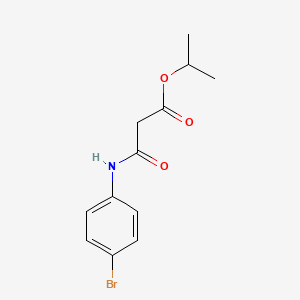
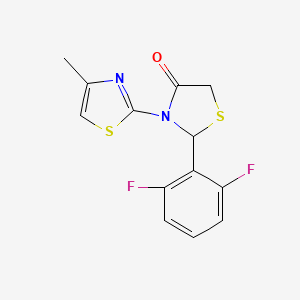
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)
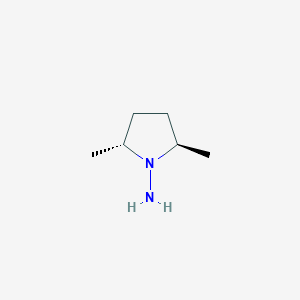
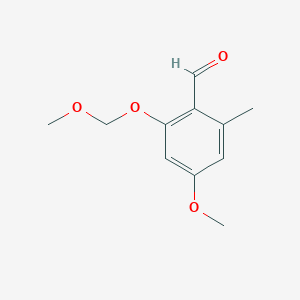
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
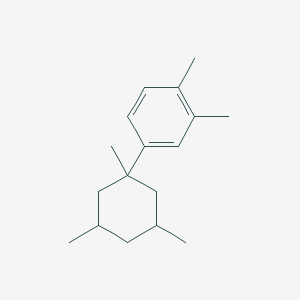
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
